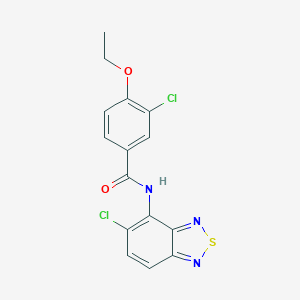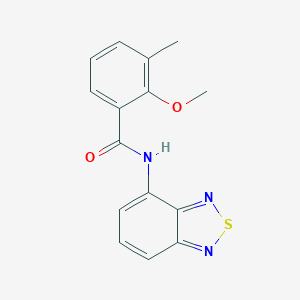![molecular formula C18H17N3O3S B251118 N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B251118.png)
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide, also known as ABT-737, is a small molecule inhibitor that has gained significant attention in the field of cancer research. ABT-737 is a potent and selective inhibitor of B-cell lymphoma 2 (Bcl-2), which is a protein that plays a critical role in regulating apoptosis or programmed cell death.
Mecanismo De Acción
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide binds to the hydrophobic groove of Bcl-2, displacing pro-apoptotic proteins such as Bax and Bak. This leads to the activation of the intrinsic apoptotic pathway, which ultimately results in cell death. This compound has been shown to induce apoptosis in cancer cells with high levels of Bcl-2 expression, while sparing normal cells with low levels of Bcl-2 expression.
Biochemical and Physiological Effects:
This compound has been found to have significant biochemical and physiological effects on cancer cells. In addition to inducing apoptosis, this compound has been shown to inhibit tumor growth, angiogenesis, and metastasis. This compound has also been found to sensitize cancer cells to other forms of therapy, such as chemotherapy and radiation therapy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has high potency and selectivity for Bcl-2, making it an effective tool for studying the role of Bcl-2 in cancer biology. However, this compound also has some limitations. It has poor solubility in aqueous solutions, which can make it difficult to use in certain experimental settings. It also has a short half-life in vivo, which can limit its effectiveness as a therapeutic agent.
Direcciones Futuras
There are several future directions for N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide research. One area of focus is the development of more potent and selective Bcl-2 inhibitors. Another area of interest is the combination of this compound with other forms of therapy to enhance its effectiveness. Additionally, there is ongoing research into the role of Bcl-2 in other diseases, such as neurodegenerative disorders and autoimmune diseases, which could lead to new applications for this compound.
Métodos De Síntesis
The synthesis of N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide involves a series of chemical reactions, including the condensation of 4-bromo-2-methylphenol and 2-aminothiophenol to form 6-bromo-1,3-benzothiazole. The resulting compound is then reacted with acetic anhydride to form N-acetyl-6-bromo-1,3-benzothiazole. Finally, N-acetyl-6-bromo-1,3-benzothiazole is reacted with 2-(2-methylphenoxy)acetic acid to yield this compound.
Aplicaciones Científicas De Investigación
N-[6-(acetylamino)-1,3-benzothiazol-2-yl]-2-(2-methylphenoxy)acetamide has been extensively studied for its potential use in cancer therapy. Bcl-2 is overexpressed in many types of cancer and is associated with resistance to chemotherapy and radiation therapy. This compound has been shown to induce apoptosis in cancer cells by selectively inhibiting Bcl-2, resulting in the activation of the intrinsic apoptotic pathway. This compound has been found to be effective against a wide range of cancer cell lines, including leukemia, lymphoma, breast cancer, and lung cancer.
Propiedades
Fórmula molecular |
C18H17N3O3S |
|---|---|
Peso molecular |
355.4 g/mol |
Nombre IUPAC |
N-(6-acetamido-1,3-benzothiazol-2-yl)-2-(2-methylphenoxy)acetamide |
InChI |
InChI=1S/C18H17N3O3S/c1-11-5-3-4-6-15(11)24-10-17(23)21-18-20-14-8-7-13(19-12(2)22)9-16(14)25-18/h3-9H,10H2,1-2H3,(H,19,22)(H,20,21,23) |
Clave InChI |
LLMDQGMHGAKLKL-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
SMILES canónico |
CC1=CC=CC=C1OCC(=O)NC2=NC3=C(S2)C=C(C=C3)NC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-{[6-(acetylamino)-1,3-benzothiazol-2-yl]carbamothioyl}-4-methoxybenzamide](/img/structure/B251042.png)


![N-{3-[(4-propoxybenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B251046.png)
![N-[4-(4-butyryl-1-piperazinyl)phenyl]-3-isopropoxybenzamide](/img/structure/B251051.png)
![4-(butan-2-yloxy)-N-[4-(4-propanoylpiperazin-1-yl)phenyl]benzamide](/img/structure/B251052.png)
![5-bromo-N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2-methoxybenzamide](/img/structure/B251053.png)
![N-[2-(4-benzoyl-1-piperazinyl)phenyl]-N'-isobutyrylthiourea](/img/structure/B251055.png)
![N-[4-(4-butanoylpiperazin-1-yl)phenyl]-2,6-dimethoxybenzamide](/img/structure/B251056.png)
![N-[5-(3-ethyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl)-2-methylphenyl]naphthalene-2-carboxamide](/img/structure/B251057.png)
